D,L-O-Desmethyl Venlafaxine-d10
Overview
Description
D,L-O-Desmethyl Venlafaxine-d10, also known as O-Desmethylvenlafaxine-D10, is a stable isotope labelled metabolite . It is a derivative of Venlafaxine , which is a member of the SNRI class of antidepressants . The molecular formula of D,L-O-Desmethyl Venlafaxine-d10 is C16 2H10 H15 N O2 and it has a molecular weight of 273.44 .
Synthesis Analysis
The synthesis of Desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of Venlafaxine, involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to give a b-hydroxyamide intermediate. This intermediate is then reduced with alane, and debenzylated using palladium on carbon and 1,4-cyclohexadiene .Molecular Structure Analysis
The molecular structure of D,L-O-Desmethyl Venlafaxine-d10 is characterized by its molecular formula, C16 2H10 H15 N O2 . This indicates that it contains 16 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
As a metabolite of Venlafaxine, D,L-O-Desmethyl Venlafaxine-d10 is likely to undergo similar chemical reactions. Venlafaxine is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine more potently than dopamine .Scientific Research Applications
Pharmacokinetic Characterization
- D,L-O-Desmethyl Venlafaxine (ODV), the active metabolite of Venlafaxine, has been studied for its pharmacokinetic characteristics. A joint population pharmacokinetic model was developed to characterize the pharmacokinetics of Venlafaxine and ODV, revealing significant influences of morbidity and concomitant medication on their clearance (Wang et al., 2022).
Analytical Methods Development
- Research on ODV includes the development of ion-selective carbon paste electrodes for its determination, highlighting the analytical advancements in measuring Venlafaxine and its metabolites (Mousa, Ismail, & Zayed, 2019).
Metabolism and Genetic Influence
- The metabolism of Venlafaxine to ODV is primarily influenced by the cytochrome P450 enzyme CYP2D6. Genetic polymorphisms in CYP2D6 affect the concentration and clinical effects of Venlafaxine and ODV (Shams et al., 2006).
Therapeutic Drug Monitoring
- Therapeutic drug monitoring of Venlafaxine and ODV has been explored using various methodologies, such as HPLC and mass spectrometry, to ensure effective treatment and patient safety (Dziurkowska & Wesołowski, 2013).
Environmental Impact
- The environmental fate of Venlafaxine and ODV, particularly in wastewater treatment, is a subject of research, addressing their removal and transformation during advanced oxidation processes (García-Galán et al., 2016).
Maternal and Neonatal Exposure
- The distribution of Venlafaxine and ODV in human milk and their effects on breastfed infants have been studied, contributing to the understanding of drug safety during lactation (Ilett et al., 2002).
Sewage Treatment and Residues
- The distribution of Venlafaxine and ODV in sewage treatment plants and their residues in wastewater and biosolids are investigated, highlighting the challenges in pharmaceutical waste management (Lajeunesse et al., 2012).
Future Directions
The future directions of D,L-O-Desmethyl Venlafaxine-d10 research could involve its use as a reference standard in pharmaceutical testing . It could also be used as an internal standard for quantitation of O-desmethylvenlafaxine levels in urine or isotope dilution methods by LC/MS or GC/MS for clinical toxicology, urine drug testing, or forensic analysis .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-SZWCYPPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-O-Desmethyl Venlafaxine-d10 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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